molecular formula C13H9Cl2NO4 B14885990 (2-methyl-4-oxopyran-3-yl) N-(3,4-dichlorophenyl)carbamate

(2-methyl-4-oxopyran-3-yl) N-(3,4-dichlorophenyl)carbamate

Cat. No.: B14885990
M. Wt: 314.12 g/mol
InChI Key: FQVUFLCKHQXQCC-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyran ring fused with a carbamate group and substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl chloride with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere, and at a controlled temperature. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate
  • 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate
  • 2-methyl-4-oxo-4H-pyran-3-yl acetate

Uniqueness

2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds without the dichlorophenyl group.

Properties

Molecular Formula

C13H9Cl2NO4

Molecular Weight

314.12 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C13H9Cl2NO4/c1-7-12(11(17)4-5-19-7)20-13(18)16-8-2-3-9(14)10(15)6-8/h2-6H,1H3,(H,16,18)

InChI Key

FQVUFLCKHQXQCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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